Sequoiatone C

Description

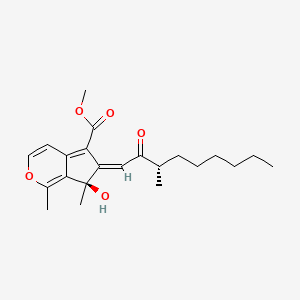

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H30O5 |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

methyl (6E,7R)-7-hydroxy-1,7-dimethyl-6-[(3S)-3-methyl-2-oxononylidene]cyclopenta[c]pyran-5-carboxylate |

InChI |

InChI=1S/C22H30O5/c1-6-7-8-9-10-14(2)18(23)13-17-19(21(24)26-5)16-11-12-27-15(3)20(16)22(17,4)25/h11-14,25H,6-10H2,1-5H3/b17-13+/t14-,22+/m0/s1 |

InChI Key |

DYUPDLYFDGWNBP-TVXHFNGESA-N |

Isomeric SMILES |

CCCCCC[C@H](C)C(=O)/C=C/1\C(=C2C=COC(=C2[C@]1(C)O)C)C(=O)OC |

Canonical SMILES |

CCCCCCC(C)C(=O)C=C1C(=C2C=COC(=C2C1(C)O)C)C(=O)OC |

Synonyms |

sequoiatone C |

Origin of Product |

United States |

Methodologies for Isolation and Structural Elucidation of Sequoiatone C

Advanced Chromatographic Techniques in the Isolation of Sequoiatone C from Biological Sources

Chromatography is a fundamental technique for separating the components of a mixture. compoundchem.comnrct.go.th For a complex natural extract, a series of chromatographic steps are typically required to isolate a pure compound like this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of natural products. uobasrah.edu.iqoregonstate.eduwisc.edu In the case of this compound, which was isolated from the mycelial extract of Aspergillus parasiticus, preparative HPLC was a likely final step in obtaining the pure compound. nih.gov This technique allows for high-resolution separation, yielding compounds with a high degree of purity. uobasrah.edu.iq

While specific details on the chiral separation of this compound are not extensively documented in available literature, HPLC with chiral stationary phases (CSPs) is the most prevalent and effective method for separating enantiomers of chiral compounds. researchgate.net This methodology is crucial in pharmaceutical and biological research where the different enantiomers of a molecule can have vastly different effects.

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can sometimes lead to irreversible adsorption and loss of the sample. oregonstate.edu This makes it particularly suitable for the preparative-scale isolation of natural products. uobasrah.edu.iqoregonstate.eduwisc.edu The selection of a suitable two-phase solvent system is critical for a successful separation in CCC, aiming for an ideal partition coefficient (K) for the target compounds. oregonstate.edu For compounds like this compound, CCC could be employed for initial fractionation of the crude extract to isolate a mixture of related compounds before final purification by HPLC.

Before the application of high-resolution techniques like HPLC, initial enrichment of the target compound from the crude biological extract is necessary. Column chromatography and flash chromatography are standard methods for this purpose. nrct.go.th These techniques utilize a solid stationary phase (like silica (B1680970) gel) and a liquid mobile phase to separate compounds based on their differing affinities for the two phases. nrct.go.th For the isolation of this compound from the fungal culture extract, these methods would serve to remove a significant portion of interfering substances, thereby concentrating the sequoiatone-containing fraction for further, more refined purification steps. nih.gov

Spectroscopic Approaches for the Comprehensive Structural Determination of this compound

Once a pure sample of a compound is isolated, its chemical structure must be determined. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the primary tools for this purpose. nih.govbvuict.inresearchgate.net

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.govbvuict.in By analyzing various NMR experiments, chemists can piece together the connectivity and spatial arrangement of atoms within a molecule. udel.edu

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the planar structure of an organic molecule. chula.ac.th The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. oregonstate.eduresearchgate.net

For this compound, the structure was deduced through spectral analysis. nih.gov The specific ¹H and ¹³C NMR data, recorded in deuterated chloroform (B151607) (CDCl₃), provide the chemical shifts for each proton and carbon atom in the molecule, which are essential for its structural assignment.

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Data sourced from Stierle, A. A.; Stierle, D. B.; Bugni, T. J. J. Nat. Prod. 2001, 64, 1350-1353.

Table of Chemical Compounds

Table 2: List of Chemical Compounds Mentioned

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Resolution

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy was instrumental in assembling the planar structure and defining the relative stereochemistry of this compound. A suite of experiments provided a comprehensive picture of the molecule's framework.

COSY (Correlation Spectroscopy): This experiment identified proton-proton (¹H-¹H) spin coupling systems within the molecule. By revealing which protons are adjacent to each other (typically separated by two or three bonds), COSY analysis helped to piece together fragments of the carbon skeleton. For this compound, COSY correlations were crucial in establishing the spin systems present in its cyclic structure and side chains.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlated each proton signal directly to the carbon atom to which it is attached (a one-bond correlation). emerypharma.com This technique allowed for the unambiguous assignment of ¹³C signals for all protonated carbons, providing a direct link between the proton and carbon frameworks of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): To connect the molecular fragments and identify the positions of non-protonated (quaternary) carbons, HMBC spectroscopy was employed. This experiment detects correlations between protons and carbons over longer ranges, typically two to four bonds. columbia.edulibretexts.org Key HMBC correlations in this compound, for example, linked the methyl protons to adjacent quaternary carbons, thereby locking the final pieces of the carbon skeleton into place.

NOESY (Nuclear Overhauser Effect Spectroscopy): The relative stereochemistry of this compound was determined using NOESY, which identifies protons that are close to each other in space, irrespective of their bonding connectivity. The observation of NOE correlations between specific protons indicates their co-facial relationship, allowing for the assignment of relative configurations at the stereogenic centers of the molecule.

The detailed ¹H and ¹³C NMR spectroscopic data for this compound are presented below.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 37.1 | α: 2.13, m; β: 1.51, m |

| 2 | 19.0 | α: 1.70, m; β: 1.62, m |

| 3 | 39.2 | 2.01, m |

| 4 | 34.1 | - |

| 5 | 45.0 | 2.28, d (10.0) |

| 6 | 200.7 | - |

| 7 | 200.5 | - |

| 8 | 130.6 | - |

| 9 | 146.4 | - |

| 10 | 43.1 | - |

| 11 | 119.8 | 6.91, s |

| 12 | 153.2 | - |

| 13 | 136.6 | - |

| 14 | 124.6 | 7.02, s |

| 15 | 26.7 | 3.24, sept (7.0) |

| 16 | 22.7 | 1.21, d (7.0) |

| 17 | 22.7 | 1.21, d (7.0) |

| 18 | 25.6 | 1.28, s |

| 19 | 18.1 | 1.26, s |

| 20 | 29.9 | 1.45, s |

| 12-OCH3 | 55.6 | 3.86, s |

Mass Spectrometry (MS) Techniques in the Molecular Formula and Fragmentation Analysis of this compound

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of a compound's molecular weight and formula, and offering structural clues through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise mass of the molecular ion of this compound. This high degree of accuracy allows for the calculation of a unique elemental composition. Through High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), the molecular formula for this compound was established as C₂₁H₂₈O₄. This information is fundamental for the entire process of structure elucidation.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented through collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed to provide information about the molecule's structure. researchgate.netwikipedia.org While detailed fragmentation data for this compound is not extensively published, the MS/MS spectrum would be expected to show characteristic losses corresponding to its functional groups. For instance, the fragmentation of the molecular ion would likely involve the loss of a methyl group (CH₃, 15 Da), a methoxy (B1213986) group (OCH₃, 31 Da), and an isopropyl group (C₃H₇, 43 Da), which would corroborate the structural features deduced from NMR data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in this compound

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrations of chemical bonds within a molecule. jackwestin.com These vibrations occur at characteristic frequencies, allowing for the identification of specific functional groups. libretexts.org

For this compound, Infrared (IR) spectroscopy was used to identify key functional groups. The IR spectrum showed characteristic absorption bands indicating the presence of hydroxyl (O-H) groups and conjugated carbonyl (C=O) groups. These findings were consistent with the abietane (B96969) diterpenoid structure featuring hydroxyl and ketone functionalities, as later confirmed by NMR spectroscopy. Raman spectroscopy, which is complementary to IR, is particularly sensitive to non-polar bonds and symmetric vibrations and could be used to further probe the C-C backbone of the molecule. nih.gov

X-ray Crystallography for Absolute Stereochemistry Determination of this compound and Related Analogues

X-ray crystallography is the definitive method for determining the complete three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. wikipedia.orglibretexts.orgnih.gov The technique involves diffracting X-rays off the electron clouds of the atoms arranged in a crystal lattice. youtube.com The resulting diffraction pattern can be mathematically deconvoluted to generate a precise map of atomic positions.

While a crystal structure for this compound itself has not been reported, the absolute configuration of a closely related biosynthetic precursor isolated in the same study was determined by single-crystal X-ray diffraction analysis. This provided a reliable stereochemical reference point, allowing for the confident assignment of the absolute stereochemistry of this compound through correlation and comparison of spectroscopic data, particularly NOESY and circular dichroism.

Computational Chemistry Approaches in the Confirmation of this compound Structure and Stereochemistry

Computational chemistry serves as a powerful tool to validate and confirm structures proposed by experimental methods. Techniques such as Density Functional Theory (DFT) can be used to calculate theoretical NMR chemical shifts (¹H and ¹³C) for a proposed structure. These calculated values can then be compared with the experimental data. A high degree of correlation between the experimental and calculated shifts provides strong support for the correctness of the assigned structure and stereochemistry.

Furthermore, computational methods can predict the stable conformations of a molecule and calculate theoretical circular dichroism (CD) spectra. Comparing the calculated CD spectrum with the experimental one can provide confirmation of the molecule's absolute configuration. While not explicitly detailed in the initial report for this compound, these computational approaches are standard practice in modern natural product chemistry for providing an additional layer of structural verification.

Based on a review of the scientific literature, there appears to be a misunderstanding regarding the natural source of the chemical compound this compound. Research indicates that this compound is a metabolite produced by the endophytic fungus Aspergillus parasiticus, which resides within the coast redwood tree (Sequoia sempervirens). It has not been reported as a constituent of Metasequoia glyptostroboides.

Therefore, an article focusing on the isolation and structural elucidation of this compound from Metasequoia glyptostroboides cannot be accurately generated. The provided outline, including the specific subsection on Quantum Chemical Electronic Circular Dichroism (ECD) calculations, requires sourcing from research that does not exist.

To provide a scientifically accurate article, it would be necessary to focus on the correct source organism, Aspergillus parasiticus. However, this would deviate from the explicit instructions of the request. If you would like to proceed with an article on this compound from its correct source, please provide updated instructions.

Biosynthetic Pathways and Metabolic Engineering of Sequoiatone C

Proposed Precursor Identification and Enzymatic Transformations in Sequoiatone C Biosynthesis

The biosynthesis of this compound is believed to follow the well-established route of terpenoid synthesis, involving isoprenyl diphosphate (B83284) precursors and a cascade of enzymatic modifications.

Role of Isoprenyl Diphosphates in Diterpenoid Formation

The fundamental building blocks for all terpenoids, including diterpenoids like this compound, are isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). genome.jp These five-carbon units are synthesized through either the mevalonate (B85504) (MVA) pathway, which is operational in the cytosol of fungi, or the methylerythritol phosphate (B84403) (MEP) pathway. genome.jp In fungi, the MVA pathway is the primary route for producing IPP and DMAPP. genome.jp

These initial C5 precursors are then sequentially condensed by prenyltransferases to form larger isoprenyl diphosphates. genome.jp Specifically for diterpenoid formation, four molecules of IPP are added to one molecule of DMAPP to generate the C20 precursor, geranylgeranyl diphosphate (GGPP). genome.jpnih.gov This process is catalyzed by geranylgeranyl diphosphate synthase (GGPPS). nih.gov GGPP serves as the universal precursor for the vast array of diterpenoid natural products. nih.govrsc.org The formation of the characteristic cyclic structure of diterpenoids is then initiated from this linear precursor. researchgate.net

Characterization of Diterpene Synthases and Cytochrome P450 Monooxygenases in the Sequoiatone Pathway

The conversion of the linear GGPP into the complex polycyclic scaffold of this compound involves two critical classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (P450s). nih.gov

Diterpene Synthases (diTPSs): These enzymes are responsible for the initial cyclization of GGPP, which establishes the core carbon skeleton of the diterpenoid. nih.govfrontiersin.org Plant-derived diTPSs, for example, are known to synthesize a wide variety of diterpene skeletons. nih.gov In the proposed pathway for this compound, a diTPS would catalyze the cyclization of GGPP to form a foundational intermediate. While the specific diTPS involved in this compound biosynthesis has not been explicitly characterized, the general mechanism involves the ionization of the diphosphate group from GGPP, followed by a series of carbocation-mediated cyclization and rearrangement reactions to yield a specific diterpene hydrocarbon. researchgate.net

Cytochrome P450 Monooxygenases (P450s): Following the initial cyclization by diTPSs, the resulting hydrocarbon scaffold undergoes a series of oxidative modifications, which are primarily catalyzed by cytochrome P450 monooxygenases. nih.govresearchgate.netfrontiersin.org These heme-thiolate enzymes are known for their remarkable ability to introduce oxygen atoms into a wide range of substrates, leading to hydroxylations, epoxidations, and other modifications that increase the chemical diversity and biological activity of natural products. frontiersin.orgwikipedia.orgebi.ac.uk In the context of this compound biosynthesis, P450s are proposed to be responsible for the various hydroxylations and the formation of the lactone ring that are characteristic of the sequoiatone structure. researchgate.netnih.govnrct.go.th The specific P450s and the precise sequence of these oxidative steps in the this compound pathway are areas of active investigation. The functional characterization of P450s often involves heterologous expression in model organisms like yeast to determine their specific catalytic activities. nih.gov

Genetic and Genomic Basis of this compound Biosynthesis in Fungal Endophytes

The production of secondary metabolites like this compound in fungi is orchestrated by a set of genes that are often physically clustered together on the chromosome. nih.govnih.gov These biosynthetic gene clusters (BGCs) represent a key feature of fungal secondary metabolism.

Identification of Putative Biosynthetic Gene Clusters (BGCs) Involved in this compound Production

This compound is produced by the endophytic fungus Aspergillus parasiticus, which was isolated from a coast redwood tree (Sequoia sempervirens). researchgate.netcore.ac.uk Fungal genomes, including those of endophytic fungi, are known to harbor a multitude of BGCs responsible for the production of a vast array of secondary metabolites. nih.govnih.govfrontiersin.org The identification of the specific BGC for this compound would involve genome sequencing of the producing organism and subsequent bioinformatic analysis using tools designed to predict BGCs. These clusters typically encode the core biosynthetic enzymes (like diTPSs and P450s), as well as regulatory proteins and transporters necessary for the production and secretion of the final compound. While the specific BGC for this compound has not been definitively identified and characterized, its existence is strongly implied by the established principles of fungal secondary metabolite biosynthesis. nih.govnih.gov

Transcriptomic and Proteomic Analysis of this compound Biosynthetic Enzymes

To gain deeper insights into the biosynthesis of this compound, transcriptomic and proteomic analyses can be employed. mdpi.comnih.govnih.govfrontiersin.orgfrontiersin.org These "omics" approaches provide a global view of gene expression (transcriptomics) and protein abundance (proteomics) under specific conditions. By comparing the transcriptomes and proteomes of Aspergillus parasiticus under conditions where this compound is produced versus conditions where it is not, it is possible to identify the genes and proteins that are upregulated and therefore likely involved in its biosynthesis. This approach can help to pinpoint the candidate diTPSs, P450s, and other enzymes within the putative BGC. mdpi.comfrontiersin.orgfrontiersin.org For instance, a comparative transcriptomic analysis could reveal a set of co-regulated genes whose expression correlates with this compound production, providing strong evidence for their inclusion in the BGC. nih.gov

Activation of Cryptic BGCs for Novel this compound Analogues

Fungal genomes often contain numerous "cryptic" or "silent" BGCs, which are not expressed under standard laboratory conditions. nih.govfrontiersin.orgjmicrobiol.or.krmdpi.com These silent clusters represent a vast, untapped reservoir of novel natural products. Various strategies have been developed to activate these cryptic BGCs, including:

Co-cultivation: Growing the producing fungus with other microorganisms can trigger the expression of silent BGCs. nih.govresearchgate.net

Epigenetic Modification: Using small molecule inhibitors of enzymes like histone deacetylases or DNA methyltransferases can alter chromatin structure and activate gene expression. frontiersin.org

Genetic Manipulation: Overexpression of pathway-specific transcription factors or global regulators can turn on silent clusters. mdpi.complos.org

Heterologous Expression: Transferring entire BGCs into a well-characterized host organism, such as Aspergillus nidulans, can lead to the production of the encoded metabolite. nih.govresearchgate.net

Applying these activation strategies to Aspergillus parasiticus or other related endophytic fungi could lead to the discovery of novel analogues of this compound. These new compounds might possess altered chemical structures and potentially different biological activities. The activation of cryptic BGCs is a powerful tool for expanding the chemical diversity of natural products and for discovering new bioactive molecules. jmicrobiol.or.krplos.org

Metabolic Engineering Strategies for Enhanced Production of this compound

Metabolic engineering offers a powerful suite of tools for enhancing the production of valuable natural products like this compound, a complex meroterpenoid produced by the endophytic fungus Aspergillus parasiticus. calis.edu.cn The native production of such secondary metabolites is often low or occurs only under specific, sometimes unknown, conditions. Engineering strategies aim to overcome these limitations by transferring the biosynthetic machinery into optimized host organisms and fine-tuning metabolic pathways to direct resources toward the desired compound.

Heterologous Expression Systems for Reconstituting this compound Biosynthesis

A primary strategy for producing fungal secondary metabolites is the use of heterologous expression, which involves cloning the entire biosynthetic gene cluster (BGC) responsible for a compound's synthesis and introducing it into a well-characterized host microorganism. mdpi.com Fungal BGCs for secondary metabolites are often silent or "cryptic" under standard laboratory fermentation conditions, making their expression in a heterologous host an effective method for both discovering new molecules and producing known ones. nih.gov

The selection of an appropriate heterologous host is critical for the successful reconstitution of a biosynthetic pathway. Ideal hosts possess a robust genetic system, grow rapidly, and are amenable to industrial-scale fermentation. mdpi.com Common hosts for expressing fungal BGCs include bacteria like Escherichia coli and yeasts such as Saccharomyces cerevisiae, as well as other filamentous fungi like Aspergillus nidulans and Aspergillus oryzae. mdpi.com Filamentous fungal hosts are often preferred for expressing BGCs from other fungi due to their ability to perform necessary post-translational modifications and correctly process introns, which can be a challenge in prokaryotic systems. mdpi.com

A notable success in expressing BGCs from endophytic fungi has been achieved using Fungal Artificial Chromosomes (FACs). This technology allows for the capture of very large, unsequenced BGCs for subsequent expression in a suitable host. In one study, this approach was used to express BGCs from an extremophilic fungus in a modified strain of Aspergillus nidulans. This led to the production of several secondary metabolites, including compounds previously isolated from Aspergillus parasiticus, the native producer of this compound. nih.gov This demonstrates the feasibility of using engineered fungal hosts to produce complex molecules derived from endophytic fungi.

Table 1: Potential Heterologous Host Systems for Fungal BGC Expression

| Host Organism | Type | Key Advantages | Considerations for this compound |

|---|---|---|---|

| Escherichia coli | Prokaryote | Rapid growth, well-established genetic tools, low-cost cultivation. mdpi.comminotech.gr | Potential issues with protein folding, lack of post-translational modifications, and intron splicing required for fungal genes. mdpi.com |

| Saccharomyces cerevisiae | Eukaryote (Yeast) | Well-characterized genome, advanced genetic engineering tools (e.g., CRISPR-Cas9). mdpi.com | May require significant engineering to supply precursors specific to meroterpenoid biosynthesis. |

| Aspergillus nidulans | Eukaryote (Fungus) | Model filamentous fungus, proven host for expressing cryptic fungal BGCs. mdpi.comnih.gov | Genetic manipulation can be more complex than in yeast; shares similarities with the native producer. mdpi.com |

Pathway Optimization and Flux Control in this compound Producing Microorganisms

Once a heterologous host successfully produces this compound, the next critical step is to optimize the metabolic pathways of the host to enhance yield, titer, and productivity. This involves redirecting the flow of central metabolites (metabolic flux) towards the synthesis of the target compound. nih.govnih.gov

A key strategy is the optimization of central carbon metabolism (CCM), which provides the primary building blocks and energy for all cellular processes. nih.gov The biosynthesis of a meroterpenoid like this compound likely requires precursors from both the polyketide pathway (acetyl-CoA) and the terpenoid pathway. Therefore, engineering the host's CCM to increase the intracellular pools of these precursors is a fundamental step. nih.govmdpi.com This can be achieved by overexpressing key enzymes in glycolysis or the pentose (B10789219) phosphate pathway and deleting or downregulating genes of competing pathways that drain these precursors. nih.govresearchgate.net

Table 2: Metabolic Engineering Strategies for Pathway Optimization

| Strategy | Objective | Example Application for this compound Production |

|---|---|---|

| Central Carbon Metabolism (CCM) Engineering | Increase the supply of key precursors (e.g., acetyl-CoA, terpenoid precursors). nih.gov | Overexpress enzymes in the glycolytic pathway to boost acetyl-CoA pools; upregulate the mevalonate or MEP/DOXP pathway for isoprenoid units. |

| Pathway Balancing | Alleviate metabolic bottlenecks and prevent accumulation of toxic intermediates. nih.gov | Use a library of promoters with different strengths to control the expression of each gene in the this compound BGC. |

| Deletion of Competing Pathways | Redirect metabolic flux towards the desired product by eliminating "leaky" side reactions. mdpi.com | Knock out genes responsible for the synthesis of major competing secondary metabolites native to the host or pathways that consume acetyl-CoA. |

| Cofactor Engineering | Ensure an adequate supply of cofactors (e.g., NADPH, ATP) required by biosynthetic enzymes. nih.gov | Overexpress genes in the pentose phosphate pathway to increase the NADPH regeneration rate. |

| Dynamic Regulation | Control the expression of biosynthetic genes based on cell growth phase or specific environmental cues. nih.gov | Implement an inducible promoter system to activate the this compound pathway only after sufficient biomass has been achieved, separating growth from production phases. |

Advanced Synthetic Methodologies and Chemical Derivatization of Sequoiatone C

Total Synthesis Approaches to the Sequoiatone C Core Structure and its Analogues

The construction of a complex natural product like this compound, which features a dense array of stereocenters and functional groups, requires a carefully planned synthetic sequence. A total synthesis would aim to build the molecule from simple, commercially available starting materials.

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing the target molecule into simpler precursor structures. epdf.pubpsu.eduscripps.edu For the this compound scaffold, several disconnections can be proposed based on reliable and high-yielding chemical reactions.

A primary disconnection strategy would target the formation of the core bicyclic system, the octahydrocyclopenta[c]pyran. A powerful reaction for the formation of six-membered rings is the Diels-Alder reaction. rsc.orgnih.govresearchgate.net This suggests a disconnection of the pyran ring, leading back to a diene and a dienophile. Further disconnection of the aliphatic side chain, likely through the cleavage of a carbon-carbon bond, would simplify the structure to key building blocks. This leads to a plausible retrosynthetic pathway that breaks down this compound into manageable and potentially chiral precursors.

Illustrative Retrosynthetic Scheme for this compound

| Disconnection Step | Reaction Type (Forward Sense) | Precursors (Synthons) |

|---|---|---|

| C4-C4a and C8-C8a bonds | [4+2] Cycloaddition (Diels-Alder Reaction) | A substituted diene and a cyclopentenone-based dienophile |

| C8-Side Chain bond | Conjugate Addition or Wittig Reaction | The bicyclic core and a functionalized eight-carbon side chain precursor |

Key Synthetic Intermediates and Stereocontrol Strategies in Total Synthesis

Based on the retrosynthetic analysis, the synthesis would rely on the preparation of key intermediates whose stereochemistry would be crucial for the final structure. Stereocontrol, the ability to control the three-dimensional arrangement of atoms, is a central challenge in total synthesis.

The Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the reactants directly determines the stereochemistry of the product. researchgate.net Therefore, by using a chiral diene or a chiral dienophile, one could establish the relative and absolute stereochemistry of the newly formed stereocenters in the pyran ring. Asymmetric catalysis could also be employed to induce enantioselectivity.

Another critical aspect is the diastereoselective installation of the side chain. If introduced via a conjugate addition to an enone intermediate, the approach of the nucleophile could be directed by the existing stereocenters on the bicyclic core, leading to the preferential formation of one diastereomer.

Potential Key Intermediates in a Hypothetical Synthesis

| Intermediate | Purpose in Synthesis | Key Stereochemical Challenge |

|---|---|---|

| Chiral Cyclopentenone Derivative | Dienophile in Diels-Alder reaction | Establishment of stereocenters on the five-membered ring. |

| Substituted Diene | Diene in Diels-Alder reaction | Control of substituents that will become part of the final pyran ring. |

Semi-synthetic Transformations and Derivatization of Naturally Isolated this compound

Semi-synthesis uses a naturally occurring compound as a starting material to create derivatives. rsc.org This is often more efficient than total synthesis for producing analogues for structure-activity relationship studies. The chemical reactivity of this compound is dominated by its conjugated enone system.

Reactivity of the Enone System in this compound

The enone moiety in this compound is an α,β-unsaturated carbonyl system. This conjugation makes the β-carbon electrophilic and susceptible to attack by nucleophiles in a process known as conjugate or 1,4-addition. The double bond can also participate in cycloaddition reactions.

1,4-Addition (Conjugate Addition) Reactions

Conjugate addition is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. In the context of this compound, this reaction would allow for the introduction of a wide variety of substituents at the β-position of the enone, leading to a library of new derivatives. The reaction proceeds via an enolate intermediate, which is then protonated to give the final product.

Examples of Potential Conjugate Addition Reactions on this compound

| Nucleophile Type | Reagent Example | Resulting Adduct |

|---|---|---|

| Organometallic | Gilman Reagents (e.g., (CH₃)₂CuLi) | Introduction of an alkyl or aryl group. |

| Thiols | Thiophenol (PhSH) | Formation of a β-thioether derivative. |

| Amines | Secondary Amines (e.g., Piperidine) | Creation of a β-amino derivative. |

Diels-Alder Reactions for Scaffold Diversification

The electron-deficient double bond of the enone system in this compound can act as a dienophile in a Diels-Alder reaction. rsc.orgresearchgate.net By reacting naturally isolated this compound with various dienes, novel and complex polycyclic structures could be synthesized. This strategy offers a rapid way to increase molecular complexity and explore new chemical space. The reaction would be a [4+2] cycloaddition, forming a new six-membered ring fused to the original this compound core. nih.gov

Illustrative Diels-Alder Reactions for this compound Derivatization

| Diene | Reaction Conditions | Expected Product Type |

|---|---|---|

| 1,3-Butadiene | Thermal (Heat) | A new cyclohexene (B86901) ring fused to the pyran ring of the this compound scaffold. |

| Danishefsky's Diene | Lewis Acid or Thermal | A functionalized fused cyclohexene ring, which can be further modified. |

Epoxide Ring-Opening Reactions and Modifications of this compound

The epoxide is one of the most reactive functional groups in the this compound structure, making it a prime target for modification. The inherent ring strain of the three-membered ether allows for ring-opening reactions under relatively mild conditions with a variety of nucleophiles. wikipedia.org These reactions can proceed through different mechanisms depending on whether acidic or basic conditions are employed, leading to predictable and stereospecific outcomes. libretexts.orglibretexts.org

Under acid-catalyzed conditions , the epoxide oxygen is first protonated, which makes it a better leaving group. masterorganicchemistry.com The subsequent nucleophilic attack generally occurs at the more substituted carbon atom, following a pathway with significant SN1 character. libretexts.orgmasterorganicchemistry.com For instance, reaction with aqueous acid (H₃O⁺) would yield a trans-1,2-diol. libretexts.org Using anhydrous hydrohalic acids (HX) would similarly lead to the formation of a trans-halohydrin. libretexts.org

Under base-catalyzed conditions , the reaction proceeds via a direct SN2 mechanism. libretexts.org The nucleophile attacks the less sterically hindered carbon of the epoxide ring. libretexts.org This pathway also results in a product with trans stereochemistry. For example, treatment with a base like sodium hydroxide (B78521) or an alkoxide would open the ring to form a vicinal diol or an ether-alcohol, respectively. wikipedia.orglibretexts.org

The regioselectivity and stereospecificity of these reactions allow for the controlled introduction of new functional groups at specific positions, yielding a diverse array of derivatives.

| Reaction Condition | Reagent/Nucleophile | Mechanism | Site of Attack | Product Type |

|---|---|---|---|---|

| Acid-Catalyzed | H₂O/H⁺ | SN1-like | More substituted carbon | trans-Diol |

| Acid-Catalyzed | HX (anhydrous) | SN1-like | More substituted carbon | trans-Halohydrin |

| Acid-Catalyzed | ROH/H⁺ | SN1-like | More substituted carbon | trans-Alkoxy-alcohol |

| Base-Catalyzed | ⁻OH/H₂O | SN2 | Less substituted carbon | trans-Diol |

| Base-Catalyzed | ⁻OR | SN2 | Less substituted carbon | trans-Alkoxy-alcohol |

| Base-Catalyzed | NH₃, RNH₂, R₂NH | SN2 | Less substituted carbon | trans-Amino-alcohol |

Oxidative and Reductive Transformations of Functional Groups in this compound

Beyond the epoxide, other functional groups on the this compound skeleton, such as the ketone and secondary alcohol, are amenable to oxidative and reductive transformations. These reactions can alter the oxidation state of the molecule, which can have a significant impact on its chemical properties and biological activity.

Oxidative transformations primarily target the secondary alcohol group. Using standard oxidizing agents, this alcohol can be converted into a ketone. The choice of reagent allows for control over the reaction conditions, from mild to harsh.

Reductive transformations can target the ketone functional group. The use of hydride reagents can reduce the ketone to a secondary alcohol. The stereochemical outcome of this reduction can often be influenced by the choice of reagent and the steric environment around the carbonyl group. Such transformations increase the number of hydroxyl groups available for further derivatization. researchgate.net

| Transformation | Target Functional Group | Reagent Class | Example Reagents | Resulting Functional Group |

|---|---|---|---|---|

| Oxidation | Secondary Alcohol | Chromium-based reagents | PCC, PDC | Ketone |

| Oxidation | Secondary Alcohol | Hypervalent iodine reagents | Dess-Martin periodinane | Ketone |

| Reduction | Ketone | Hydride reagents | NaBH₄, LiAlH₄ | Secondary Alcohol |

Introduction of Biologically Active Moieties onto the this compound Scaffold

A key strategy in medicinal chemistry is the derivatization of a bioactive natural product to improve its efficacy, selectivity, or pharmacokinetic properties. nih.gov Given that related sequoiatones have demonstrated cytotoxic activity against various human tumor cell lines, this compound is a promising scaffold for the attachment of other biologically active moieties. scispace.com

The hydroxyl group(s) of this compound, either present in the parent structure or installed via epoxide ring-opening and/or ketone reduction, serve as primary attachment points. These groups can be converted into esters or ethers, linking the sequoiatone core to other chemical entities. This approach allows for the creation of hybrid molecules that combine the structural features of this compound with fragments known to impart specific biological effects, such as enhanced cytotoxicity or improved cell permeability.

| Bioactive Moiety Class | Example | Potential Linkage | Intended Purpose |

|---|---|---|---|

| Amino Acids | Glycine, Alanine | Ester | Improve solubility, cell uptake |

| Fluorinated Groups | Trifluoromethyl group | Ether or Ester | Increase lipophilicity, metabolic stability hu-berlin.de |

| Nitrogen Heterocycles | Pyridine, Imidazole | Ether | Introduce hydrogen bonding sites, potential metal chelation |

| Known Pharmacophores | p-Nitrobenzoic acid | Ester | Enhance cytotoxic activity uq.edu.au |

Biocatalytic Modifications of this compound using Fungal Enzymes

Biocatalysis using whole-cell fungi or isolated fungal enzymes offers a powerful and environmentally benign alternative to traditional chemical synthesis for modifying complex molecules. mdpi.com These enzymatic transformations are known for their high regio- and stereoselectivity, often enabling modifications that are difficult to achieve with conventional chemical methods. frontiersin.org Since this compound is itself a product of a fungal endophyte, Aspergillus parasiticus, it is a suitable substrate for biotransformation by other fungal enzyme systems. researchgate.netexcli.de

Fungal enzymes, particularly from the oxidoreductase and hydrolase classes, are capable of performing a wide range of reactions. nih.gov

Cytochrome P450 monooxygenases are renowned for their ability to hydroxylate unactivated C-H bonds, potentially introducing new reactive sites onto the sequoiatone skeleton. nih.gov

Hydrolases , such as lipases and esterases, can be used for the selective formation or cleavage of ester bonds, which is useful for protecting group manipulation or the chiral resolution of racemic mixtures. frontiersin.org

Dehydrogenases can perform stereoselective oxidation of alcohols or reduction of ketones, providing access to specific stereoisomers that may be inaccessible through chemical means. mdpi.com

These biocatalytic methods pave the way for generating novel structural diversity from the this compound template under mild, green conditions. frontiersin.org

Mechanistic Studies of Chemical Reactions Involving this compound

A thorough understanding of the mechanisms underlying the chemical transformations of this compound is fundamental for reaction optimization and the rational design of new derivatives. nih.gov Mechanistic studies provide insight into reaction pathways, transition states, and the factors controlling selectivity. hu-berlin.de

For reactions on the sequoiatone scaffold, mechanistic investigations would likely employ a combination of experimental and computational techniques.

Experimental Studies: Kinetic analysis of reactions, such as the epoxide ring-opening, can help elucidate the reaction order and rate-determining steps. The isolation and characterization of intermediates using spectroscopic methods like low-temperature Nuclear Magnetic Resonance (NMR) or trapping experiments can provide direct evidence for a proposed pathway. hu-berlin.de The precise stereochemical outcomes of reactions, determined by techniques like X-ray crystallography, are crucial for confirming mechanisms like SN2 or SN1-like pathways. hu-berlin.de

Computational Analysis: Modern computational chemistry provides powerful tools for mechanistic investigation. smu.edu Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the reaction profile, calculating the energies of reactants, intermediates, transition states, and products. smu.edu This allows for the theoretical prediction of the most favorable reaction pathway and can explain observed regioselectivity and stereoselectivity. Such analyses are invaluable for predicting the feasibility of proposed transformations before attempting them in the lab.

By combining these approaches, a detailed mechanistic picture of this compound's reactivity can be developed, accelerating the discovery of new synthetic routes and novel bioactive compounds. nih.gov

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate an article on the specific biological and mechanistic activities of "this compound" according to the detailed outline provided.

The performed searches for "this compound" in relation to its potential anticancer, anti-inflammatory, and immunomodulatory effects did not yield any specific research findings. Consequently, it is not possible to provide scientifically accurate information or data tables regarding its role in:

Induction of apoptosis and necrosis in cancer cell lines.

Inhibition of cell proliferation and cell cycle arrest.

Modulation of angiogenesis pathways.

Anti-metastatic and anti-invasion effects in vitro.

Modulation of drug resistance pathways.

Anti-inflammatory and immunomodulatory activities.

Without preclinical data from cellular models, any discussion of these mechanisms for this compound would be speculative and would not meet the required standards of scientific accuracy. Further research and publication in peer-reviewed journals are necessary before a detailed article on the biological activities of this specific compound can be written.

Biological Activities and Mechanistic Investigations of Sequoiatone C in Preclinical Models

Anti-inflammatory and Immunomodulatory Activities of Sequoiatone C

Inhibition of Pro-inflammatory Mediators (e.g., NO, cytokines) by this compound in Cellular Models

There is currently no scientific evidence available in peer-reviewed literature to suggest that this compound inhibits pro-inflammatory mediators such as nitric oxide (NO) or cytokines in cellular models. Extensive searches of scientific databases did not yield any studies investigating the anti-inflammatory properties of this specific compound. Therefore, no data tables or detailed research findings on this topic can be provided at this time.

Effects on Immune Cell Function by this compound

No studies have been published to date that examine the effects of this compound on the function of immune cells. The potential for this compound to influence immune cell activities, such as proliferation, differentiation, or the execution of effector functions, remains an uninvestigated area of research.

Antimicrobial Properties of this compound

Information regarding the antimicrobial properties of this compound is not available in the current body of scientific literature.

Antibacterial Activity of this compound against Pathogenic Strains

There are no published research articles that have evaluated the antibacterial activity of this compound against any pathogenic bacterial strains. Consequently, no data on its spectrum of activity or efficacy can be presented.

Antifungal Activity of this compound

The antifungal potential of this compound has not been reported in any scientific studies. There is no available data to suggest that it possesses activity against fungal pathogens.

Antiviral Mechanisms of this compound in in vitro Models

There is no information available from in vitro studies regarding any potential antiviral mechanisms of this compound. This area of its biological activity remains unexplored.

Other Emerging Biological Activities of this compound

Direct experimental studies evaluating the neuroprotective effects of this compound have not been identified in the current body of scientific literature. However, the chemical class to which this compound belongs, the azaphilones, has been a subject of interest for neuroprotective properties. Research on other azaphilone compounds isolated from various fungi has indicated potential neuroprotective activity in preclinical models.

For instance, studies on different azaphilone analogues have shown they can protect neuronal cells from induced neurotoxicity. rsc.orgnih.govresearchgate.net Some of these compounds were found to rescue cells from Aβ-induced neurotoxicity and H2O2-induced injury. rsc.orgnih.gov Mechanistic investigations into these related compounds suggest that their protective effects may be linked to the modulation of signaling pathways such as PI3K/Akt and the inhibition of MAPKs. nih.govresearchgate.netacs.orgnih.gov While these findings establish the potential of the azaphilone scaffold as a source of neuroprotective agents, specific in vitro or in vivo studies are required to determine if this compound possesses similar capabilities.

The antidiabetic potential of this compound has not been evaluated in published preclinical studies. The investigation into its effects on glucose metabolism, insulin (B600854) signaling, or key diabetic protein targets remains an unexplored area of research.

However, computational (in silico) studies on other compounds within the azaphilone class suggest that this structural family may have potential as antidiabetic agents. researchgate.netresearchgate.net These molecular docking studies have explored the binding of azaphilone derivatives to enzymes that are therapeutic targets for diabetes, such as α-amylase and glycogen (B147801) phosphorylase. researchgate.netresearchgate.net One study identified an azaphilone derivative that showed promising binding affinity for α-amylase and the human sodium-glucose cotransporter 2 (hSGT2) in a computational model. researchgate.net Another in silico screening of 57 azaphilone derivatives from Monascus sp. identified a candidate with a high binding affinity for glycogen phosphorylase, a key enzyme in glucose homeostasis. researchgate.net These computational findings suggest a potential mechanism for antidiabetic activity within the azaphilone class, but they are predictive and require experimental validation. Direct studies on this compound are necessary to ascertain if it has any relevant antidiabetic activity.

There is currently no specific data from in vitro or in vivo studies detailing the antioxidant or reactive oxygen species (ROS) scavenging activity of this compound. Standard assays that measure these effects, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or cellular ROS measurements, have not been reported for this specific compound.

The broader class of azaphilones has been reported to possess a range of biological activities, including antioxidative properties. nih.gov The chemical structure of these fungal pigments often includes phenolic or other moieties capable of donating electrons, which could theoretically confer antioxidant capacity. However, without direct experimental evidence, the ability of this compound to act as an antioxidant or to scavenge ROS remains speculative.

Molecular Targets and Protein Interactions of this compound

Specific receptor binding assays and enzyme inhibition studies for this compound are not available in the published scientific literature. The molecular targets and specific enzymes that this compound may interact with have yet to be identified and characterized.

While direct evidence is lacking for this compound, research on the related compound, Sequoiatone B, has shown inhibitory activity against the production of nitric oxide (NO). This suggests an anti-inflammatory effect, which is often mediated through the inhibition of enzymes like inducible nitric oxide synthase (iNOS). Furthermore, as mentioned previously, in silico studies predict that certain azaphilone compounds may act as inhibitors for enzymes relevant to diabetes, such as α-amylase and glycogen phosphorylase. researchgate.netresearchgate.net These findings point to the potential of the azaphilone skeleton to interact with and inhibit enzyme function, but dedicated studies are essential to determine if this compound has any specific or potent inhibitory activities.

Research aimed at identifying the direct binding proteins and characterizing the macromolecular interactions of this compound has not yet been reported. Techniques used for such purposes, including affinity chromatography, isothermal titration calorimetry (ITC), or proteomic approaches, have not been applied to this compound in published studies. Consequently, the cellular proteins that this compound may directly bind to in order to exert any potential biological effect remain unknown.

Proteomic Profiling of Cells Treated with this compound

Currently, there is no publicly available scientific literature detailing the proteomic profiling of cells treated with this compound. Proteomic studies are crucial for understanding the mechanism of action of a compound by identifying the proteins and cellular pathways it modulates. Such an analysis would typically involve treating specific cell lines with this compound and then employing techniques like mass spectrometry to identify and quantify changes in protein expression. This would provide valuable insights into the compound's cellular targets and its effects on various biological processes. The absence of this data indicates a significant gap in the understanding of this compound's molecular interactions.

In Vitro Cellular Assays and Advanced Biological Models for this compound Research

There is a lack of published research on the use of in vitro cellular assays and advanced biological models to investigate the biological activities of this compound. In vitro studies are fundamental in preclinical research to assess a compound's efficacy and mechanism of action in a controlled cellular environment. These assays can evaluate a wide range of biological activities, including but not limited to, cytotoxicity against cancer cells, anti-inflammatory effects, and antimicrobial properties.

Advanced biological models, such as 3D cell cultures, organoids, and microfluidic "organ-on-a-chip" systems, offer a more physiologically relevant environment compared to traditional 2D cell cultures. The application of these models in this compound research would provide a more accurate prediction of its potential therapeutic effects and toxicity in humans. The absence of studies utilizing these methodologies suggests that research into the biological activities of this compound is still in its nascent stages.

In Vivo Preclinical Animal Models for this compound Efficacy and Mechanism Studies

No specific in vivo preclinical animal model studies for this compound have been reported in the available scientific literature. Animal models are indispensable for evaluating the systemic effects, efficacy, and safety of a compound before it can be considered for human trials.

Tumor Xenograft Models for this compound Anticancer Research

There are no published studies on the use of tumor xenograft models to evaluate the anticancer potential of this compound. Tumor xenograft models, where human cancer cells are implanted into immunocompromised animals, are a standard method to assess the in vivo efficacy of potential anticancer agents. Such studies would provide critical data on the ability of this compound to inhibit tumor growth and progression in a living organism.

Inflammatory Disease Models for this compound Studies

Information regarding the evaluation of this compound in animal models of inflammatory diseases is not available in the scientific literature. Various animal models exist to study inflammatory conditions such as arthritis, inflammatory bowel disease, and dermatitis. Investigating this compound in these models would be necessary to determine its potential as an anti-inflammatory agent.

Infection Models for this compound Antimicrobial Research

There is no available research on the use of infection models to test the antimicrobial activity of this compound. Infection models, where animals are infected with specific pathogens, are essential for determining the in vivo efficacy of potential antimicrobial compounds.

Pharmacokinetic and Pharmacodynamic Characterization of this compound in Animal Models

No pharmacokinetic (PK) or pharmacodynamic (PD) data for this compound in animal models is currently available. PK studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound, while PD studies investigate the relationship between drug concentration and its therapeutic effect. The absence of this information is a significant hurdle in the preclinical development of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr of Sequoiatone C and Its Derivatives

Identification of Key Pharmacophores in Sequoiatone C for Specific Biological Activities

A pharmacophore is the specific arrangement of steric and electronic features of a molecule that is responsible for its interaction with a specific biological target. For this compound, which belongs to a class of fungal metabolites with an octahydrocyclopenta[c]pyran skeleton and a long conjugated system, these core structural motifs are considered fundamental to its bioactivity. researchgate.net The entire family of sequoiatones (A-F) has demonstrated cytotoxicity, suggesting that this shared complex ring structure is a key pharmacophore. researchgate.netnih.gov

The known biological activity of this compound is its cytotoxicity against brine shrimp. nih.gov However, detailed pharmacophore models derived from computational studies, which would precisely map features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings responsible for this activity, have not been reported in the reviewed scientific literature. The development of such a model would be a critical step in identifying the essential interactions between this compound and its molecular target(s). unina.itmdpi.com

Impact of Functional Group Modifications on this compound Activity and Selectivity

The modification of functional groups on a parent compound is a standard medicinal chemistry strategy to improve activity, selectivity, and pharmacokinetic properties. ashp.orgmdpi.com The naturally occurring derivatives of the sequoiatone family, Sequoiatones C, D, E, and F, display variations in their stereochemistry, which can be considered a natural modification, leading to differences in their observed cytotoxicity. nih.govnih.gov

The structural diversity among the known sequoiatones highlights key positions where modifications could influence bioactivity. These include the position of the methyl group on the pyran ring (at C-5 or C-6), the degree of unsaturation (e.g., at the C-6 to C-7 bond), and the presence and location of hydroxyl groups (e.g., at C-18). researchgate.net While the direct synthesis and evaluation of a library of this compound derivatives with systematic functional group modifications have not been documented in the available literature, the differences in cytotoxicity among the natural stereoisomers underscore the sensitivity of the biological activity to subtle structural changes. nih.govnih.gov A systematic study involving the alteration of these functional groups would be necessary to establish a clear and predictive structure-activity relationship.

Stereochemical Influences on the Biological Profile of this compound and its Stereoisomers

Stereochemistry plays a paramount role in the biological activity of the sequoiatone family. Sequoiatones C-F, isolated from the endophytic fungus Aspergillus parasiticus, are all cytotoxic to brine shrimp, but their potency varies, which is attributable to their different three-dimensional structures. nih.govnih.gov

These compounds exist as stereoisomers and enantiomers:

This compound and Sequoiatone D are a pair of enantiomers.

Sequoiatone E and Sequoiatone F are another pair of enantiomers.

Sequoiatones E/F are stereoisomers (specifically, epimers) of Sequoiatones C/D. researchgate.net

Another study on a related compound, Sequoiatone B, isolated four different stereoisomers, confirming that these metabolites can exist as pairs of enantiomers and as epimers at the C-12 position. nih.gov This highlights that the spatial arrangement at key chiral centers is a critical determinant of biological function. While the absolute configurations at C-8 have been determined for some sequoiatone stereoisomers, the configuration at C-12 remains unresolved. nih.gov

The differing biological activities of these stereoisomers are evident in their cytotoxicity against brine shrimp, as detailed in the table below.

| Compound | Relationship | Cytotoxicity (LD₅₀ in μM) |

|---|---|---|

| This compound | Enantiomer of Sequoiatone D | 260 |

| Sequoiatone D | Enantiomer of this compound | 1300 |

| Sequoiatone E | Enantiomer of Sequoiatone F | 640 |

| Sequoiatone F | Enantiomer of Sequoiatone E | 260 |

Data sourced from Stierle et al., 2016. nih.gov

The data clearly indicates that stereoisomerism significantly impacts cytotoxicity. For instance, this compound is five times more potent than its enantiomer, Sequoiatone D. This difference strongly suggests that the molecule interacts with a specific, chiral biological target, such as an enzyme or receptor, where only one enantiomer can achieve the optimal binding orientation.

Computational Modeling and Molecular Docking Studies for this compound SAR and Target Prediction

Computational methods like molecular docking and molecular dynamics simulations are powerful tools in modern drug discovery. asianjpr.com They allow researchers to predict how a ligand, such as this compound, might bind to a protein target at the atomic level, providing insights into the structure-activity relationship and helping to predict potential biological targets. ebi-edu.comrasayanjournal.co.in Such studies can elucidate key interactions (e.g., hydrogen bonds, hydrophobic interactions) and guide the design of more potent and selective analogues. ijpras.com

However, a review of the current scientific literature indicates that no specific computational modeling or molecular docking studies have been published for this compound. Performing such in silico studies would be a logical next step in the investigation of this compound. By docking this compound and its stereoisomers into the binding sites of known cancer-related proteins, researchers could generate hypotheses about its mechanism of action and explain the observed differences in cytotoxicity among the stereoisomers.

Advanced Analytical Methodologies for Quantitative and Qualitative Analysis of Sequoiatone C in Complex Matrices

Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Quantification of Sequoiatone C in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for quantitative bioanalysis of non-volatile small molecules like this compound in biological matrices. nih.govresearchgate.netnih.gov Its high selectivity, sensitivity, and speed make it the method of choice for drug discovery and development support. nih.govaustinpublishinggroup.com Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for volatile derivatives of the analyte or for profiling related volatile compounds in an extract. frontiersin.orgmdpi.com

A robust and reliable bioanalytical method is critical for generating high-quality data to support preclinical and clinical studies. nih.govaustinpublishinggroup.com The validation of such a method for this compound would be performed in accordance with guidelines from regulatory authorities like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). researchgate.neteuropa.eu The validation process establishes that the quantitative analytical method is suitable for its intended application and includes the evaluation of several key parameters. nih.gov

Specificity and Selectivity: The method must be able to unequivocally differentiate and quantify this compound in the presence of other components expected to be in the sample, such as endogenous matrix components, metabolites, and concomitant medications. mdpi.com For LC-MS/MS methods, this is typically achieved by analyzing at least six different blank matrix lots to ensure no significant interferences are observed at the retention time of this compound and its internal standard (IS). mdpi.com The selectivity is enhanced by using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the IS. nih.govlcms.cz

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the response (peak area ratio of analyte to IS) against the nominal concentration of the analyte. For a this compound assay, a typical calibration curve would consist of a blank, a zero sample, and at least six non-zero concentration levels. nih.gov The curve is generally fitted with a linear, weighted (e.g., 1/x² or 1/x) regression model. The coefficient of determination (r²) should ideally be greater than 0.99.

Accuracy and Precision: Accuracy refers to the closeness of the mean test results to the true value, while precision describes the closeness of agreement among a series of measurements. nih.gov These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) on different days. austinpublishinggroup.com According to EMA guidelines, the mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for the LLOQ). europa.eu

Table 7.1: Representative Acceptance Criteria for a Validated LC-MS/MS Method for this compound

| Validation Parameter | Concentration Level | Acceptance Criteria |

| Accuracy | LLOQ | Mean concentration within ±20% of nominal value |

| Low, Mid, High QC | Mean concentration within ±15% of nominal value | |

| Precision (CV%) | LLOQ | ≤20% |

| Low, Mid, High QC | ≤15% | |

| Linearity (r²) | Calibration Curve | ≥0.99 |

| Selectivity | Blank Matrix Lots (n≥6) | No significant interfering peaks at the retention time of the analyte and IS |

This table presents typical acceptance criteria based on regulatory guidelines for bioanalytical method validation. Specific values would be established during method development for this compound.

Robustness: The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. This could involve testing different batches of columns, varying mobile phase composition slightly, or altering flow rates.

Once validated, the LC-MS/MS method can be applied to determine the concentration of this compound in samples from preclinical pharmacokinetic studies. mdpi.commdpi.com These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. ijrpc.com

In a typical preclinical study, animal models such as rats or mice would be administered this compound. mdpi.comfrontiersin.org Blood samples would be collected at various time points, and plasma would be harvested. mdpi.com Additionally, at the end of the study, tissues such as the liver, kidneys, and lungs might be collected to assess tissue distribution. frontiersin.org The validated LC-MS/MS method would then be used to quantify this compound concentrations in these plasma and tissue homogenate samples, allowing for the calculation of key pharmacokinetic parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½). catapult.org.uk

Table 7.2: Hypothetical Pharmacokinetic Parameters of this compound in Rat Plasma

| Pharmacokinetic Parameter | Value (Mean ± SD) | Unit |

| Cmax | 150 ± 25 | ng/mL |

| Tmax | 1.5 ± 0.5 | h |

| AUC (0-t) | 750 ± 120 | ng·h/mL |

| t½ | 4.2 ± 0.8 | h |

This table is for illustrative purposes only and represents hypothetical data that would be generated from a preclinical pharmacokinetic study using a validated analytical method.

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis of this compound (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that can determine the concentration or purity of a substance without the need for an identical reference standard of the analyte. nih.govjeol.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. nih.gov For this compound, ¹H qNMR would be the most common approach due to its high sensitivity and the abundance of protons in the molecule.

The method involves dissolving a precisely weighed amount of the sample (e.g., a fungal extract containing this compound) and a certified internal standard of known purity in a deuterated solvent. nih.gov The concentration of this compound can then be calculated by comparing the integral of a specific, well-resolved proton signal from this compound with the integral of a signal from the internal standard. jeol.com Key to accurate qNMR is ensuring full spin-lattice (T1) relaxation between pulses by using a sufficient relaxation delay. nih.gov

Hyphenated Techniques for Profiling this compound in Botanical and Fungal Extracts

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures like fungal extracts. nih.govwikipedia.org LC-MS is a primary tool for this purpose, allowing for the detection and tentative identification of multiple metabolites in a single run. dtu.dk

For profiling this compound and related metabolites in an extract from Aspergillus parasiticus, a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, would be coupled to an HPLC or UHPLC system. nih.govjmb.or.kr This setup provides accurate mass measurements, which can be used to determine the elemental composition of detected compounds, aiding in their identification. lcms.cz Further structural information can be obtained using tandem mass spectrometry (MS/MS), where ions are fragmented to create a characteristic pattern that serves as a structural fingerprint. dtu.dk This approach is invaluable for dereplication—the rapid identification of known compounds—and for discovering new, previously uncharacterized metabolites in the extract. nih.gov

Advanced Sample Preparation Techniques for this compound Analysis in Research Settings

Effective sample preparation is a critical step to remove interferences, concentrate the analyte, and ensure compatibility with the analytical instrument. nih.gov The choice of technique depends on the matrix and the analyte's properties.

For quantifying this compound in biological fluids like plasma, common techniques include:

Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins. The supernatant containing the analyte is then analyzed.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent).

Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. This is often the preferred method for complex matrices as it provides the cleanest extracts. lcms.cz

For extracting this compound from fungal cultures, the process typically involves:

Culturing: Growing the Aspergillus parasiticus fungus in a suitable liquid or solid medium to promote the production of secondary metabolites. ues.rs.bapublichealthontario.ca

Extraction: The fungal biomass and/or the culture broth is extracted with an appropriate organic solvent, such as ethyl acetate (B1210297) or chloroform (B151607), to isolate the metabolites. uq.edu.aucalis.edu.cn

Purification: The crude extract is often subjected to further cleanup steps, such as column chromatography, before analysis to remove highly abundant, non-target compounds. uq.edu.au

Recent advancements focus on miniaturization and automation, such as microextraction in packed sorbent (MEPS), which is a miniaturized form of SPE that reduces solvent consumption and sample volume. nih.gov

Potential Research Applications and Biotechnological Utility of Sequoiatone C

Sequoiatone C as a Chemical Probe for Biological Target Validation and Pathway Elucidation

The utility of a small molecule in research is often defined by its ability to interact specifically with biological targets, thereby allowing scientists to probe cellular functions. mskcc.org While detailed studies on this compound's mechanism of action are still emerging, its known bioactivity makes it a candidate for development as a chemical probe to validate new biological targets and unravel complex cellular pathways. ontosight.ai Target validation is a critical initial step in the drug discovery process, confirming the role of a specific biomolecule in a disease process. rapidnovor.comddtjournal.com

The process of using a compound like this compound for target validation involves several key stages. Initially, the compound's effect on a cell or organism is characterized. Given that this compound has demonstrated cytotoxicity, researchers can use it to perturb cellular systems and then identify the specific proteins or pathways it interacts with to cause this effect. ontosight.ainih.gov This process helps to identify and validate novel therapeutic targets. pelagobio.com

Table 1: Hypothetical Workflow for Developing this compound as a Chemical Probe

| Step | Description | Rationale & Techniques |

| 1. Bioactivity Profiling | Characterize the full range of biological effects of this compound across various cell lines (e.g., cancer, neuronal, immune cells). | Determines the most relevant biological context for investigation. Techniques include high-throughput screening and phenotypic assays. rapidnovor.com |

| 2. Target Identification | Identify the specific molecular target(s) that this compound binds to. | Methods such as affinity chromatography, where a modified this compound is used to "pull down" its binding partners from cell lysates, are employed. mdpi.com |

| 3. Pathway Elucidation | Determine the signaling or metabolic pathways that are modulated by the interaction between this compound and its target. | Utilizes genomics, proteomics, and metabolomics to analyze changes in the cell after treatment with this compound. |

| 4. Target Validation | Confirm that modulating the identified target produces the desired therapeutic effect. | Involves genetic techniques like CRISPR or RNAi to mimic the effect of the chemical probe, thereby validating the target's role in the observed phenotype. nih.gov |

By following such a workflow, this compound could become a valuable tool for elucidating the function of previously uncharacterized proteins or pathways, contributing significantly to fundamental biology and therapeutic discovery. ontosight.ai

Development of this compound-based Tools for Cellular and Molecular Biology Research

Building upon its potential as a chemical probe, this compound can be chemically modified to create a suite of tools for cellular and molecular biology research. mskcc.org The development of such tools involves attaching functional tags, like fluorescent dyes or biotin (B1667282), to the core structure of this compound without disrupting its biological activity. mskcc.orgrsc.org These "mutated chemicals" enable the direct visualization and tracking of the molecule and its targets within living cells and organisms. mskcc.org

These specialized probes serve various functions in research:

Fluorescent Probes : By attaching a fluorescent molecule, researchers can use advanced microscopy techniques to visualize the subcellular localization of this compound and its target in real-time. rsc.orgrsc.org This helps answer questions about where and when the target protein is active.

Biotinylated Probes : A biotin tag allows for the isolation and identification of the target protein and its associated protein complexes from a cellular extract, a technique known as affinity purification or pull-down assay. mskcc.org

The creation of such tools would facilitate a deeper understanding of cellular processes at the molecular level. upstate.educellmolbiol.org

Table 2: Potential this compound-Based Research Tools

| Tool Type | Modification | Research Application |

| Visualization Probe | Conjugation with a fluorophore (e.g., FITC, SiR). | Live-cell imaging, fluorescence microscopy, flow cytometry to track the molecule's distribution. mskcc.orgrsc.org |

| Affinity Probe | Conjugation with an affinity tag (e.g., Biotin). | Isolation of binding partners, proteomic analysis of target complexes. mskcc.org |

| Photo-affinity Probe | Incorporation of a photo-reactive group. | Covalently cross-linking to the target protein upon UV light exposure for more robust target identification. |

Biotechnological Production of this compound in Engineered Microorganisms

Natural products are often found in minute quantities from their native sources, making large-scale production challenging. excli.de Metabolic engineering offers a promising solution by transferring the genetic blueprint for a natural product into a host microorganism that can be easily grown in large fermenters. nih.govnih.govmdpi.com This approach has been successfully used for various complex molecules. nih.govmdpi.com

The biosynthesis of this compound in its native producer, Aspergillus parasiticus, is likely governed by a secondary metabolite biosynthetic gene cluster (SM-BGC). nih.gov The strategy for biotechnological production involves:

Identifying the BGC : Sequencing the genome of A. parasiticus to locate the cluster of genes responsible for synthesizing the sequoiatone scaffold.

Heterologous Expression : Cloning the identified BGC into a well-characterized and industrially robust host microorganism, such as Escherichia coli or the yeast Saccharomyces cerevisiae. nih.govnih.gov

Metabolic Optimization : Engineering the host's metabolism to increase the supply of precursor molecules needed for this compound synthesis and optimizing fermentation conditions (e.g., media composition, temperature) to maximize yield. mdpi.comreshapebiotech.com

Recent advances in synthetic biology, including the use of fungal artificial chromosomes, have enabled the production of related compounds like sequoiatone A and sequoiatone F in host fungi, demonstrating the feasibility of this approach. nih.gov This method not only ensures a sustainable supply of the compound for research but also allows for the creation of novel analogues through combinatorial biosynthesis. researchgate.netmix-up.eu

Role of this compound in Ecological Interactions (e.g., Plant-Microbe Defense Mechanisms)

This compound is produced by an endophytic fungus, which lives symbiotically within the tissues of a host plant—in this case, the coast redwood tree (Sequoia sempervirens). nih.govcalis.edu.cn Endophytes are known to produce a vast array of bioactive secondary metabolites that often play a crucial role in the host's defense against external threats. nih.govufmg.brwalshmedicalmedia.com

The production of cytotoxic compounds like this compound is a key feature of this symbiotic relationship. nih.gov Research has shown that Sequoiatones C, D, E, and F are all toxic to brine shrimp, suggesting they function as a chemical defense. nih.govnih.gov This toxicity can deter herbivores, such as insects, from feeding on the host plant. nih.gov Furthermore, many endophytic metabolites possess antimicrobial properties, protecting the host plant from pathogenic fungi and bacteria. mdpi.com